2-Methoxy-4-(7-methoxy-3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl)phenol
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Overview
Description
2-Methoxy-4-(7-methoxy-3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl)phenol is a complex organic compound with the molecular formula C20H22O4[_{{{CITATION{{{1{2-Methoxy-4- [7-methoxy-3-methyl-5- (1-propen-1-yl)-2,3-dihydro-1-benzofuran-2-yl ...](https://www.chemspider.com/Chemical-Structure.66231.html). It is a phenolic compound that contains multiple methoxy groups and a benzofuran ring structure[{{{CITATION{{{_1{2-Methoxy-4- 7-methoxy-3-methyl-5- (1-propen-1-yl)-2,3-dihydro-1-benzofuran-2-yl ...
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(7-methoxy-3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl)phenol typically involves multiple steps, starting with the construction of the benzofuran core[_{{{CITATION{{{_1{2-Methoxy-4- 7-methoxy-3-methyl-5- (1-propen-1-yl)-2,3-dihydro-1-benzofuran-2-yl .... One common synthetic route includes the following steps:
Formation of the Benzofuran Core: : This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an aldehyde or ketone.
Introduction of Methoxy Groups: : Methylation reactions are used to introduce methoxy groups at the appropriate positions on the benzofuran ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions and purification processes to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(7-methoxy-3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the phenolic hydroxyl group to a carbonyl group, resulting in the formation of a quinone derivative.
Reduction: : Reduction reactions can reduce the double bond in the prop-1-enyl group, leading to the formation of a saturated alkyl chain.
Substitution: : Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: : Electrophilic substitution reactions often use reagents like nitric acid (HNO3) or halogens (e.g., bromine, chlorine).
Major Products Formed
Oxidation: : Quinone derivatives
Reduction: : Saturated alkyl derivatives
Substitution: : Nitro derivatives, halogenated compounds
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex organic molecules.
Biology: : Its phenolic structure may have antioxidant properties, making it useful in studying oxidative stress and related biological processes.
Medicine: : The compound's potential biological activity could be explored for therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: : It may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 2-Methoxy-4-(7-methoxy-3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl)phenol exerts its effects depends on its specific biological targets and pathways. For example, if it acts as an antioxidant, it may neutralize free radicals by donating hydrogen atoms, thereby preventing oxidative damage to cells.
Comparison with Similar Compounds
This compound is structurally similar to other phenolic compounds, such as eugenol and isoeugenol, which also contain methoxy groups and benzofuran rings. the presence of the prop-1-enyl group and the specific arrangement of methoxy groups make it unique. Other similar compounds include:
Eugenol: : A phenolic compound found in clove oil.
Isosyringol: : A derivative of syringol with methoxy groups.
Dehydrodiisoeugenol: : A compound with a similar structure but different substitution pattern.
Properties
Molecular Formula |
C20H22O4 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-methoxy-4-(7-methoxy-3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl)phenol |
InChI |
InChI=1S/C20H22O4/c1-5-6-13-9-15-12(2)19(24-20(15)18(10-13)23-4)14-7-8-16(21)17(11-14)22-3/h5-12,19,21H,1-4H3 |
InChI Key |
ITDOFWOJEDZPCF-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC |
Origin of Product |
United States |
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